molecular formula C15H15NO5 B12290718 (2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate

(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate

Cat. No.: B12290718
M. Wt: 289.28 g/mol
InChI Key: QQAXTPVJSPAULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate typically involves the esterification of benzenepentanoic acid with 2,5-dioxopyrrolidin-1-yl . The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar esterification techniques used in laboratory settings are scaled up for industrial production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The ester group in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzenepentanoic acid and 2,5-dioxopyrrolidin-1-yl, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-oxo-5-phenylpentanoate

InChI

InChI=1S/C15H15NO5/c17-12(11-5-2-1-3-6-11)7-4-8-15(20)21-16-13(18)9-10-14(16)19/h1-3,5-6H,4,7-10H2

InChI Key

QQAXTPVJSPAULB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)C2=CC=CC=C2

Origin of Product

United States

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